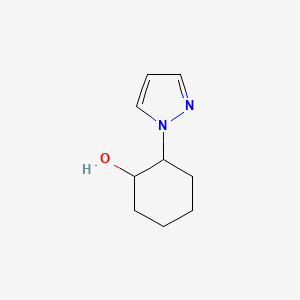

2-(1H-pyrazol-1-yl)cyclohexan-1-ol

Description

2-(1H-Pyrazol-1-yl)cyclohexan-1-ol (C₉H₁₄N₂O, MW 166.22 g/mol) is a cyclohexanol derivative featuring a pyrazole ring attached at the 2-position of the cyclohexanol scaffold. Pyrazole-containing compounds are widely studied in medicinal chemistry due to their role in kinase inhibition, antimicrobial activity, and enzyme modulation .

Properties

IUPAC Name |

2-pyrazol-1-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-9-5-2-1-4-8(9)11-7-3-6-10-11/h3,6-9,12H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHXIEMTUWOOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with hydrazine to form cyclohexanone hydrazone, followed by cyclization with 1,3-diketone derivatives to form the pyrazolyl ring. The reaction conditions usually require heating and the presence of a catalyst such as acetic acid.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to form corresponding ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

Reduction: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine.

Substitution: Various substituted pyrazolyl cyclohexanols.

Scientific Research Applications

2-(1H-pyrazol-1-yl)cyclohexan-1-ol has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(1H-pyrazol-1-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns on the Pyrazole Ring

2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-ol (CAS 1342648-38-7)

- Molecular Formula : C₁₀H₁₆N₂O

- Key Differences : A methyl group substitutes the pyrazole ring at the 1-position (vs. hydrogen in the target compound).

- Steric effects may alter binding interactions in biological targets compared to the unsubstituted pyrazole .

TRK Kinase Inhibitors with Pyrazole Moieties

- Example : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives.

- Key Differences: The pyrazole is part of a fused pyrazolo-pyrimidine system, unlike the cyclohexanol scaffold in the target compound.

- Implications :

Cyclohexanol Scaffold Modifications

1-(1-Aminoethyl)cyclohexan-1-ol Hydrochloride

- Molecular Formula: C₈H₁₈ClNO (hydrochloride salt).

- Key Differences: An aminoethyl group replaces the pyrazole at the 1-position.

- Implications: The amine group introduces basicity and hydrogen-bond donor capacity, increasing water solubility. Potential applications as an intermediate in drug synthesis or chiral resolution .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Pyrazole | Key Functional Groups |

|---|---|---|---|---|

| 2-(1H-Pyrazol-1-yl)cyclohexan-1-ol | C₉H₁₄N₂O | 166.22 | H | Hydroxyl, Pyrazole |

| 2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-ol | C₁₀H₁₆N₂O | 180.25 | Methyl | Hydroxyl, Methylpyrazole |

| 1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride | C₈H₁₈ClNO | 179.69 | N/A | Hydroxyl, Amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.